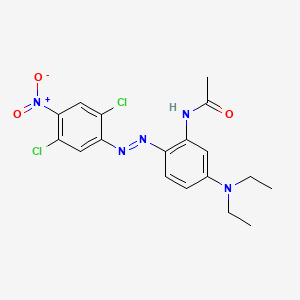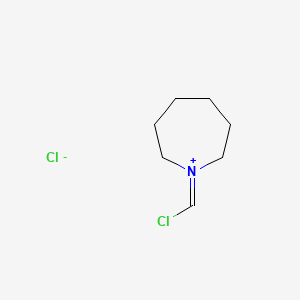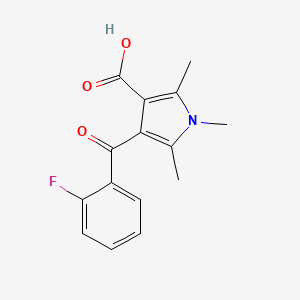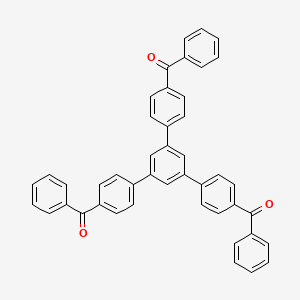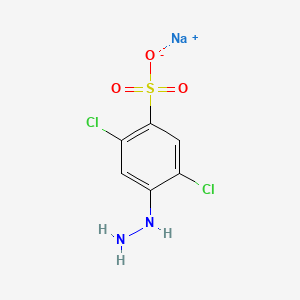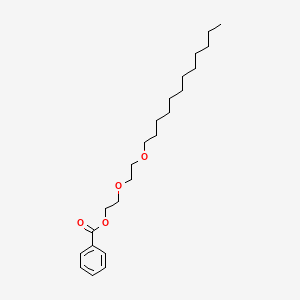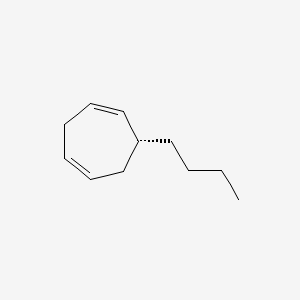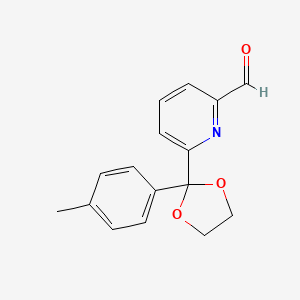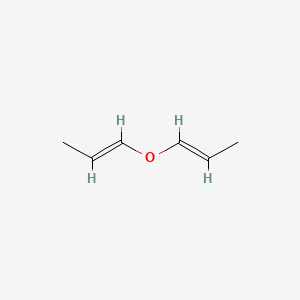
Propenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenyl ether, also known as 1-ethoxypropene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of ether characterized by the presence of a propenyl group attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenyl ether can be synthesized through several methods, including the Williamson ether synthesis and the rearrangement of allyl ethers. In the Williamson ether synthesis, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of an alcohol with a strong base such as sodium hydride (NaH) to form the alkoxide ion, which then reacts with the alkyl halide to produce the ether.
Another method involves the rearrangement of allyl ethers. This process typically involves the condensation of alcohols with allyl halides, followed by a base or transition metal-catalyzed rearrangement to form propenyl ethers .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous Bronsted acids and Lewis acid catalysts. These catalysts facilitate the etherification of alcohols, leading to the formation of propenyl ethers . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propenyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and other organic compounds.
Scientific Research Applications
Propenyl ether has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers through cationic photopolymerization. It is also used in the preparation of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Mechanism of Action
The mechanism of action of propenyl ether involves its reactivity with various reagents and catalysts. For example, in cationic photopolymerization, this compound undergoes polymerization initiated by photogenerated acids from onium salts . The process involves the formation of reactive intermediates that propagate the polymerization reaction, leading to the formation of polymer chains.
Comparison with Similar Compounds
Propenyl ether can be compared with other ethers such as:
Ethyl ether (diethyl ether): A common solvent with lower reactivity compared to this compound.
Vinyl ether: Similar in structure but with a vinyl group instead of a propenyl group, leading to different reactivity and applications.
Allyl ether: Precursor to this compound through rearrangement reactions.
This compound is unique due to its ability to undergo cationic photopolymerization and its high reactivity in various chemical processes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial production.
Properties
CAS No. |
4696-28-0 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(E)-1-[(E)-prop-1-enoxy]prop-1-ene |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
InChI Key |
ZKJNETINGMOHJG-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/O/C=C/C |
Canonical SMILES |
CC=COC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


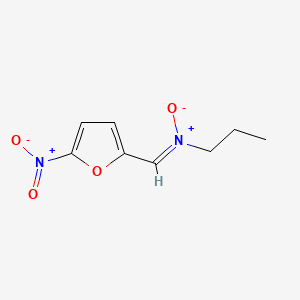
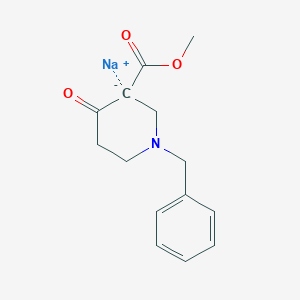
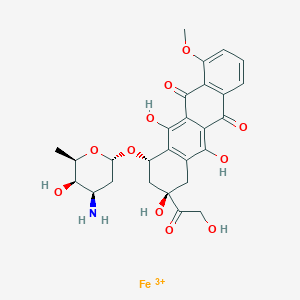
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
